molecular formula C17H20N10 B2698786 N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2197940-79-5

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2698786
CAS No.: 2197940-79-5
M. Wt: 364.417
InChI Key: KKOGWFAFCZBWCA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These structures are known to exhibit promising pharmacological properties, including anti-proliferative and antitumor activity . They have been synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods to synthesize azolopyrimidine compounds, exploring their chemical properties and potential applications. For instance, the utility of pyrazolylchalcone synthon for synthesizing azolopyrimidines under grindstone technology has been demonstrated. This method involves the reaction of pyrazolyl-chalcones with heterocyclic amines, resulting in compounds with antibacterial activities (El-Hashash, Gomha, & El-Arab, 2017). Additionally, the synthesis of heterocyclic systems using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been explored, leading to the creation of various azolopyrimidinones with potential applications in medicinal chemistry (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of synthesized azolopyrimidines and related compounds. For example, compounds synthesized through the reaction of pyrazolyl-chalcones have shown excellent antibacterial activities compared to standard drugs like penicillin G and streptomycin (El-Hashash, Gomha, & El-Arab, 2017). Another study highlighted the synthesis of azolopyrimidines and their evaluation for antimicrobial activities, with some compounds showing competitive activities to tetracycline and clotrimazole (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).

Potential Antitumor Activities

Research into the antitumor potential of azolopyrimidines has also been conducted. A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that almost all tested compounds exhibited antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Particularly, one compound demonstrated significant inhibitory activity with a notable IC50 value (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Mechanism of Action

Target of Action

The primary target of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of this compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .

Action Environment

Like all drugs, its efficacy and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Properties

IUPAC Name

N,1,6-trimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N10/c1-10-19-16(13-7-18-25(4)17(13)20-10)24(3)12-8-26(9-12)15-6-5-14-22-21-11(2)27(14)23-15/h5-7,12H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOGWFAFCZBWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N(C)C3CN(C3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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